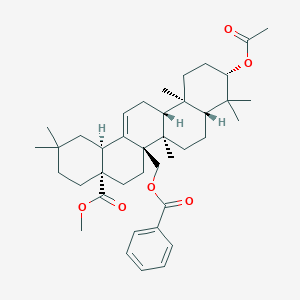
5-Methyl-2-tributylstannylthiophene
Overview
Description
5-Methyl-2-tributylstannylthiophene is a derivative of thiophene, a heterocyclic compound that has been extensively studied for its unique properties and applications in materials science and organic synthesis. This compound is particularly interesting due to the incorporation of a tributylstannyl group, which can significantly influence its reactivity and utility in cross-coupling reactions, a cornerstone technique in the construction of complex organic molecules.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Methyl-2-tributylstannylthiophene, often involves the strategic use of stannylated precursors in cross-coupling reactions. For instance, the preparation of 2,5-bis(tributylstannyl)thiophene 1,1-dioxide from bis(tributyltin) oxide and 2,5-bis(trimethylsilyl)thiophene 1,1-dioxide using tetrabutylammonium fluoride (TBAF) highlights the synthetic versatility of stannylated thiophene derivatives (Tsai et al., 2013).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is critical in determining their electronic and optical properties. An electron diffraction study on 2,5-dimethylthiophene has provided valuable insights into the structural parameters, such as bond lengths and angles, which are essential for understanding the behavior of stannylated thiophene derivatives (Tanabe et al., 1993).
Chemical Reactions and Properties
Stannylated thiophenes participate in various chemical reactions, particularly Stille cross-coupling, which is instrumental in forming carbon-carbon bonds. For example, 2-(tributylstannyl)- and 2,5-bis(trimethylstannyl)tellurophene have been used in Stille cross-coupling reactions, demonstrating the reactivity of stannylated thiophenes in forming complex organic structures (Sweat & Stephens, 2009).
Scientific Research Applications
Organic Synthesis and Catalysis :
- Hanamoto et al. (2006) described 1-methyl-5-tributylstannyl-4-trifluoromethylpyrazole as a highly reactive compound with potential applications in organic synthesis and catalysis (Hanamoto et al., 2006).
Synthesis of Bioactive Compounds :
- Mabkhot et al. (2016) reported that novel armed thiophene derivatives show potential antimicrobial activities, suggesting their utility in medicinal chemistry (Mabkhot et al., 2016).
Electrochromic Displays :
- Krompiec et al. (2008) demonstrated the potential for the synthesis of electrochromic polymers from 3,5-bis(2,2′-bithiophen-5-yl)pyridine, its complexes, and N-methylpyridinium cations, with applications in electrochromic displays (Krompiec et al., 2008).
Optoelectronic Properties :
- Tsai et al. (2013) found that thiophene 1,1-dioxides with electron-withdrawing substituents show improved optoelectronic properties, useful in materials science (Tsai et al., 2013).
SPECT Imaging in Neuroscience :
- Blanckaert et al. (2007) discussed the synthesis and evaluation of [123I]‐(4‐fluorophenyl)[1‐(3‐iodophenethyl)piperidin‐4‐yl]methanone, a potential SPECT-tracer for the serotonin 5-HT2A receptor, highlighting its application in neuroscience (Blanckaert et al., 2007).
properties
IUPAC Name |
tributyl-(5-methylthiophen-2-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5S.3C4H9.Sn/c1-5-3-2-4-6-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFOMJMAFIFSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32SSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371761 | |
| Record name | 5-Methyl-2-tributylstannylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-tributylstannylthiophene | |
CAS RN |
107311-67-1 | |
| Record name | 5-Methyl-2-tributylstannylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




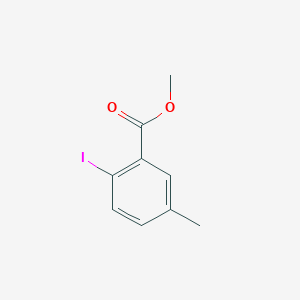
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

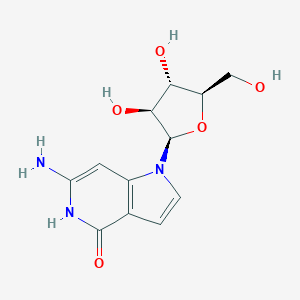
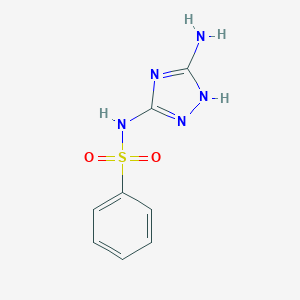
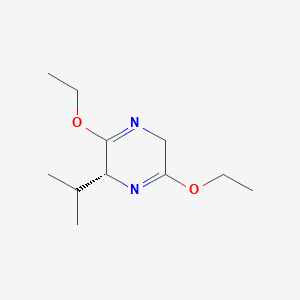
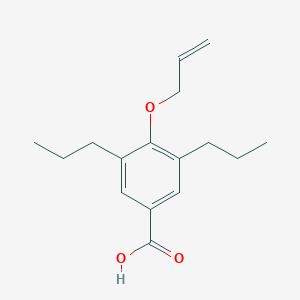
![2,3-Dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B10223.png)
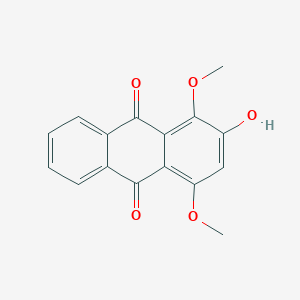

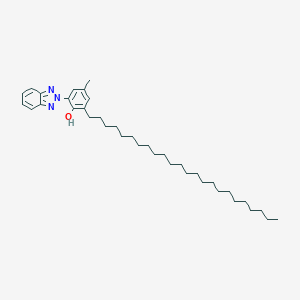
![N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide](/img/structure/B10233.png)
